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Abstract
Fijimycin C is a naturally occurring depsipeptide belonging to the etamycin class of antibiotics.

Isolated from a marine-derived Streptomyces species, it exhibits significant antibacterial

activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activity of Fijimycin C. Detailed experimental protocols for its

isolation, structure elucidation, and antimicrobial testing are presented, along with a

diagrammatic representation of its proposed mechanism of action. This document aims to

serve as a valuable resource for researchers and professionals involved in the discovery and

development of novel antibacterial agents.

Chemical Structure and Physicochemical Properties
Fijimycin C is a cyclic depsipeptide, a class of compounds characterized by the presence of

both peptide and ester bonds in their macrocyclic structure. It was first isolated from the

fermentation broth of Streptomyces sp. strain CNS-575, cultured from a marine sediment

sample collected in Fiji.[1][2][3]

The planar structure of Fijimycin C was elucidated through a combination of Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS/MS) analysis.[1][2][3] Notably, its
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structure is closely related to Fijimycin A, with the key difference being the substitution of an

alanine residue in Fijimycin A with a serine residue in Fijimycin C.[1]

Physicochemical Data
A summary of the key physicochemical properties of Fijimycin C is provided in the table below.

Property Value Source

Molecular Formula C44H62N8O12 [1][2][4]

Molecular Weight 895 g/mol [4]

Appearance Amorphous white powder [1][2]

Solubility
Soluble in organic solvents

such as methanol and DMSO

Inferred from isolation

protocols

HRESIMS
m/z [M+Na]+ 917.4365

(calculated 917.4379)
[1][2]

Biological Activity and Mechanism of Action
Fijimycin C demonstrates potent antibacterial activity, particularly against Gram-positive

bacteria. Its efficacy against MRSA strains highlights its potential as a lead compound for the

development of new treatments for antibiotic-resistant infections.[1][2][3][5]

Antibacterial Spectrum
The minimum inhibitory concentration (MIC) values of Fijimycin C against several MRSA

strains are summarized in the table below. The MIC100 values indicate the concentration at

which 100% of the bacterial growth was inhibited.[1]
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Bacterial Strain Type MIC100 (µg/mL)

Staphylococcus aureus

(ATCC33591)
Hospital-associated MRSA 4-8

Staphylococcus aureus

(Sanger 252)

Sequenced hospital-

associated MRSA
4-8

Staphylococcus aureus

(UAMS1182)
Community-associated MRSA 8-16

Proposed Mechanism of Action
As a member of the etamycin class, which are Group B streptogramins, Fijimycin C is

proposed to inhibit bacterial protein synthesis.[1][4] This inhibition is achieved by binding to the

bacterial ribosome, thereby halting the process of translation and leading to bacterial cell

death.[4]
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Caption: Proposed mechanism of action for Fijimycin C.

Experimental Protocols
The following sections provide detailed methodologies for the key experiments related to the

isolation, characterization, and biological evaluation of Fijimycin C.

Fermentation and Isolation
Fijimycin C was isolated from a large-scale fermentation of Streptomyces sp. strain CNS-575.
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Caption: General workflow for the isolation of Fijimycin C.

Fermentation: The Streptomyces sp. strain CNS-575 was cultured in a suitable liquid

medium to allow for the production of secondary metabolites, including Fijimycin C.

Extraction: The fermentation broth was extracted with an organic solvent, such as ethyl

acetate, to separate the organic compounds from the aqueous medium.
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Chromatography: The crude extract was subjected to a series of chromatographic

separations to purify Fijimycin C. This typically involves:

Vacuum Liquid Chromatography (VLC): The crude extract was first fractionated using VLC

on a silica gel column.

High-Performance Liquid Chromatography (HPLC): Fractions containing Fijimycin C were

further purified using reversed-phase HPLC. A Phenomenex Luna C18 column (10 mm x

250 mm, 5 µm) with a mobile phase of 65% aqueous acetonitrile (CH3CN) at a flow rate of

2.5 mL/min was used.[2] UV detection was performed at 254 nm.[2] Fijimycin C eluted at

a retention time of 17.5 minutes under these conditions.[2]

Structure Elucidation
The chemical structure of Fijimycin C was determined using the following spectroscopic and

analytical techniques:

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

was used to determine the molecular formula of Fijimycin C.[1][2]

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR experiments were

conducted to determine the connectivity of the atoms and the sequence of the amino acid

and other constituent units.[1][2]

Marfey's Method: The absolute configurations of the component amino acids were

established using Marfey's method, which involves derivatization of the amino acids followed

by HPLC analysis.[1][2][3]

Antibacterial Susceptibility Testing
The in vitro antibacterial activity of Fijimycin C was evaluated using a broth microdilution assay

to determine the Minimum Inhibitory Concentration (MIC).

Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) strains, including

ATCC33591, Sanger 252, and UAMS1182, were used.[1]

Assay Conditions: The assay was performed in 96-well microtiter plates.
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Inoculum Preparation: Bacterial cultures were grown to a specific optical density and then

diluted to a standardized concentration.

Compound Preparation: Fijimycin C was serially diluted in the appropriate growth medium.

Incubation: The bacterial inoculum was added to the wells containing the serially diluted

compound. The plates were incubated under appropriate conditions (e.g., 37°C for 18-24

hours).

MIC Determination: The MIC was determined as the lowest concentration of Fijimycin C that

completely inhibited visible bacterial growth.

Conclusion
Fijimycin C is a promising antibacterial depsipeptide with potent activity against clinically

relevant MRSA strains. Its unique chemical structure, derived from a marine microorganism,

makes it an attractive candidate for further investigation and development as a novel antibiotic.

The detailed information on its structure, properties, and biological evaluation methods

provided in this guide serves as a foundational resource for researchers in the field of

infectious disease and natural product drug discovery. Further studies are warranted to explore

its in vivo efficacy, safety profile, and potential for chemical modification to enhance its

therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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